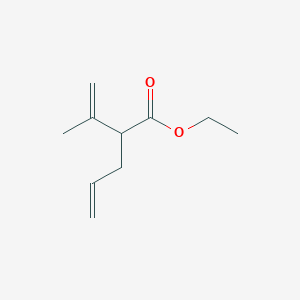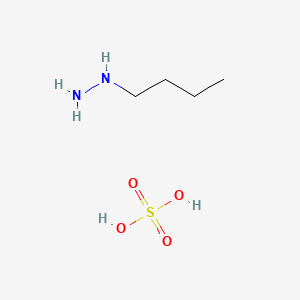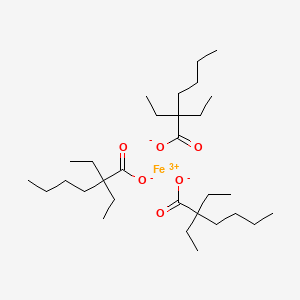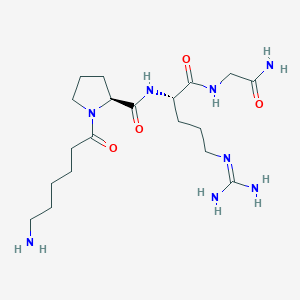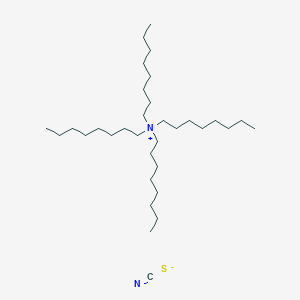
N,N,N-Trioctyloctan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trioctyloctan-1-aminium thiocyanate: is a quaternary ammonium compound with the molecular formula C33H68N2S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trioctyloctan-1-aminium thiocyanate typically involves the reaction of N,N,N-Trioctyloctan-1-aminium bromide with potassium thiocyanate in an organic solvent such as acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trioctyloctan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium thiocyanates.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
N,N,N-Trioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N-Trioctyloctan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport . It also interacts with specific molecular targets, such as enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
- N,N,N-Trioctyloctan-1-aminium bromide
- Tetraoctylammonium bromide
- N,N,N-Trioctyl-1-octanaminium bromide
Comparison: N,N,N-Trioctyloctan-1-aminium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical properties and reactivity compared to its bromide counterparts . The thiocyanate group allows for different substitution reactions and interactions with metal ions, making it valuable in specific applications such as coordination chemistry and catalysis .
Properties
CAS No. |
66091-57-4 |
|---|---|
Molecular Formula |
C33H68N2S |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
tetraoctylazanium;thiocyanate |
InChI |
InChI=1S/C32H68N.CHNS/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1-3/h5-32H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
LCTGYDJSPVEOIK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


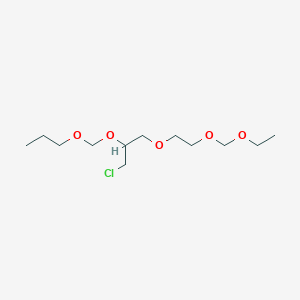
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
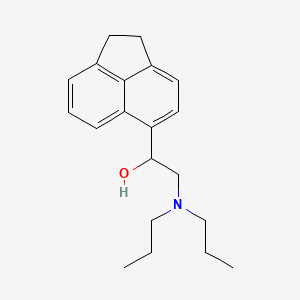

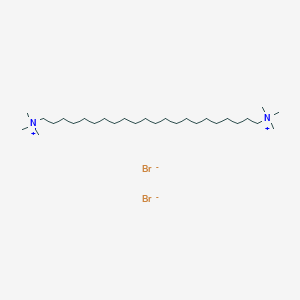
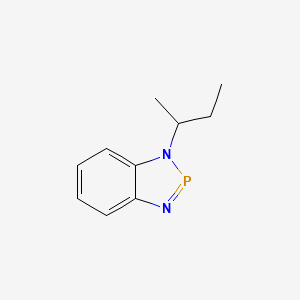
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
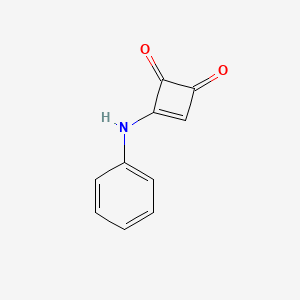
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

